molecular formula C23H19Cl2N3O3 B12009475 2-(2-(4-((4-CL-Benzyl)oxy)benzylidene)hydrazino)-N-(3-CL-4-ME-PH)-2-oxoacetamide CAS No. 767302-28-3

2-(2-(4-((4-CL-Benzyl)oxy)benzylidene)hydrazino)-N-(3-CL-4-ME-PH)-2-oxoacetamide

Cat. No.: B12009475
CAS No.: 767302-28-3
M. Wt: 456.3 g/mol
InChI Key: WBDTYUGTQAXTRH-LGJNPRDNSA-N
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Description

  • This compound is a hydrazone derivative with a complex structure. It contains both hydrazine and amide functional groups.
  • The benzylidene moiety contributes to its aromatic character, and the chloro substituents enhance its reactivity.
  • While the exact biological significance of this compound remains an active area of research, its structural features suggest potential pharmacological applications.
  • Preparation Methods

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  • Comparison with Similar Compounds

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    Remember that ongoing research may reveal additional insights into this compound’s properties and applications

    Properties

    CAS No.

    767302-28-3

    Molecular Formula

    C23H19Cl2N3O3

    Molecular Weight

    456.3 g/mol

    IUPAC Name

    N-(3-chloro-4-methylphenyl)-N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide

    InChI

    InChI=1S/C23H19Cl2N3O3/c1-15-2-9-19(12-21(15)25)27-22(29)23(30)28-26-13-16-5-10-20(11-6-16)31-14-17-3-7-18(24)8-4-17/h2-13H,14H2,1H3,(H,27,29)(H,28,30)/b26-13+

    InChI Key

    WBDTYUGTQAXTRH-LGJNPRDNSA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl

    Origin of Product

    United States

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